molecular formula C15H18N4O B2811035 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine CAS No. 2380145-62-8

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine

Cat. No.: B2811035
CAS No.: 2380145-62-8
M. Wt: 270.336
InChI Key: JQEKBZPCBJHXBM-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings connected via a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Properties

IUPAC Name

2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-3-13(12-20-14-4-8-16-9-5-14)11-19(10-1)15-17-6-2-7-18-15/h2,4-9,13H,1,3,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEKBZPCBJHXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine intermediate is replaced by a pyridine moiety.

    Formation of the Pyrimidine Ring: The final step involves the formation of the pyrimidine ring through cyclization reactions involving appropriate precursors such as amidines or guanidines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, where suitable leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the piperidine moiety.

    4-(Pyridin-3-yl)pyrimidine: Similar structure with a different substitution pattern on the pyridine ring.

    Piperidine derivatives: Compounds with the piperidine ring but different substituents on the nitrogen atom.

Uniqueness

2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine is unique due to the presence of both pyridine and pyrimidine rings connected via a piperidine moiety. This structural feature imparts distinct biological activities and makes it a valuable scaffold in drug discovery.

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